Sphynolactone-7

Striga hermonthica Suicidal Germination Strigolactone Receptor Agonist

Sphynolactone-7 (SPL7) is the only commercially available strigolactone receptor agonist delivering femtomolar potency (10 fM MEC) with proven >32-fold selectivity for the Striga-specific ShHTL7 receptor over host AtD14. Unlike generic analogs such as GR24—which exhibit non-selective micromolar activity and disrupt host mycorrhizal symbiosis and shoot branching—SPL7 triggers suicidal germination of Striga hermonthica seed banks without compromising crop strigolactone signaling. For integrated pest management programs and SAR benchmarking where off-target crop effects are unacceptable, SPL7 is the unequivocal choice. ≥98% HPLC purity confirmed.

Molecular Formula C20H26N2O7S
Molecular Weight 438.5 g/mol
Cat. No. B3025858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphynolactone-7
Molecular FormulaC20H26N2O7S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C
InChIInChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3
InChIKeyGGAPQPVAXJSNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sphynolactone-7 (SPL7): A Femtomolar Strigolactone Receptor Agonist for Targeted Witchweed Control


Sphynolactone-7 (SPL7; CAS 2305752-57-0) is a synthetic hybrid molecule designed as a selective agonist of the ShHTL7 strigolactone receptor in the parasitic plant Striga hermonthica (witchweed) [1]. Developed through chemical screening and rational design, SPL7 incorporates a synthetic scaffold and a core strigolactone component, enabling it to trigger suicidal germination of Striga seeds at femtomolar concentrations without interfering with host plant strigolactone signaling [1]. This compound represents a significant advancement in the development of germination stimulants for agricultural pest management, offering a targeted approach distinct from broad-spectrum strigolactone analogs [1].

Why Sphynolactone-7 Cannot Be Replaced by Common Strigolactone Analogs Like GR24


Generic substitution with classical strigolactone analogs such as GR24 is not scientifically justified due to critical differences in potency, receptor selectivity, and host plant cross-reactivity. While GR24 is a widely used research tool, it exhibits relatively low potency (micromolar range) and non-selective activation of multiple strigolactone receptors across plant species, leading to undesired physiological effects on host crops [1]. In contrast, Sphynolactone-7 (SPL7) demonstrates femtomolar potency and high selectivity for the Striga-specific ShHTL7 receptor, thereby minimizing interference with host strigolactone-dependent processes such as arbuscular mycorrhizal symbiosis and shoot branching regulation [1]. These quantitative performance gaps render SPL7 uniquely suited for targeted Striga control applications where off-target effects on crop plants are unacceptable.

Quantitative Evidence Differentiating Sphynolactone-7 from Strigolactone Analogs


Femtomolar Potency in Suicidal Germination: Sphynolactone-7 vs. GR24

Sphynolactone-7 (SPL7) induces germination of Striga hermonthica seeds with a minimum effective concentration (MEC) of 10 fM (femtomolar), representing an unprecedented potency level for strigolactone analogs [1]. In contrast, the widely used reference analog GR24 exhibits germination activity only at micromolar concentrations, typically requiring 1-10 µM to achieve comparable effects [2]. This represents a potency difference of approximately 100,000,000-fold (10⁸) in favor of SPL7.

Striga hermonthica Suicidal Germination Strigolactone Receptor Agonist

Receptor Selectivity: Sphynolactone-7 Exhibits High Specificity for ShHTL7 Over Other Strigolactone Receptors

In competitive binding assays using a YLG probe, Sphynolactone-7 (SPL7) demonstrates high selectivity for the Striga hermonthica strigolactone receptor ShHTL7 with an IC50 of 0.31 µM (310 nM) [1]. It shows markedly weaker binding to related receptors: ShHTL8 (IC50 = 1.2 µM), ShHTL11 (IC50 = 7.8 µM), and minimal to no inhibition of ShHTL2-6, ShHTL9-10, and the Arabidopsis strigolactone receptor AtD14 at concentrations up to 10 µM [1]. This selectivity profile is not observed with non-selective analogs like GR24.

ShHTL7 Receptor Selectivity Strigolactone Signaling

Functional Selectivity: Sphynolactone-7 Does Not Activate Host Plant Strigolactone Signaling Pathways

Sphynolactone-7 (SPL7) was evaluated for its ability to interfere with host plant strigolactone-dependent processes. In Arabidopsis thaliana, SPL7 exhibited no detectable activity in standard strigolactone bioassays measuring hypocotyl elongation and root development inhibition, in stark contrast to GR24 which induces significant inhibition at micromolar concentrations [1]. Additionally, SPL7 did not stimulate the germination of arbuscular mycorrhizal (AM) fungal spores, whereas GR24 and natural strigolactones are known to promote AM fungal symbiosis [1].

Host Plant Compatibility Strigolactone Signaling Arbuscular Mycorrhizal Fungi

In Vivo Efficacy: Sphynolactone-7 Reduces Striga Emergence in Co-Cultivation Models

In co-cultivation experiments with maize (Zea mays) and Striga hermonthica seeds, pre-application of Sphynolactone-7 (SPL7) at a concentration of 10 nM to the soil significantly reduced the number of emerged Striga plants and alleviated Striga-induced senescence in the host maize plants [1]. This in vivo efficacy demonstrates that the femtomolar in vitro potency translates to meaningful reduction in parasitic weed burden under simulated field conditions.

Striga hermonthica Suicidal Germination Maize Co-Cultivation

Potency Comparison Across Strigolactone Analogs: Sphynolactone-7 Outperforms GR24 and Nijmegen-1

While GR24 and Nijmegen-1 are established synthetic strigolactone analogs used in research, their germination stimulant activity is reported in the micromolar range [1]. Sphynolactone-7 (SPL7) exhibits femtomolar potency (10 fM MEC), which is several orders of magnitude more potent than these reference compounds [2]. The extreme potency of SPL7 is attributed to its hybrid design, which enables cooperative activation of the high-affinity ShHTL7 receptor [2].

Strigolactone Analogs Germination Stimulant Comparative Potency

Selectivity Window: Sphynolactone-7 Binding Preference for ShHTL7 Over Host Receptors

Sphynolactone-7 (SPL7) demonstrates a marked selectivity window by binding with high affinity to ShHTL7 (IC50 = 0.31 µM) while exhibiting negligible interaction with the Arabidopsis strigolactone receptor AtD14 at concentrations up to 10 µM [1]. In contrast, natural strigolactones and non-selective analogs like GR24 activate AtD14, leading to pleiotropic effects on plant development. The calculated selectivity index (AtD14 IC50 / ShHTL7 IC50) for SPL7 is >32-fold, underscoring its target specificity.

Receptor Selectivity ShHTL7 AtD14

Optimal Use Cases for Sphynolactone-7 Based on Quantitative Evidence


Suicidal Germination Seed Bank Depletion in Striga-Infested Fields

SPL7's femtomolar germination potency (10 fM MEC) enables field application at extremely low concentrations to trigger suicidal germination of Striga seeds in the soil seed bank, thereby reducing future infestation pressure without harming the host crop [1]. This scenario leverages the compound's unparalleled potency and selectivity to achieve effective weed control with minimal chemical input.

Laboratory Research Tool for Strigolactone Receptor Pharmacology

As a highly selective ShHTL7 agonist with minimal off-target activity on host receptors (IC50 selectivity >32-fold over AtD14), SPL7 serves as an ideal chemical probe for dissecting Striga-specific strigolactone signaling pathways in controlled laboratory settings [1]. Its well-characterized selectivity profile ensures that observed biological effects can be confidently attributed to ShHTL7 activation.

Integrated Pest Management Programs Requiring Crop Safety

In co-cultivation studies with maize, SPL7 effectively reduced Striga emergence without activating host strigolactone signaling, preserving beneficial mycorrhizal associations and normal crop development [1]. This scenario applies to integrated pest management (IPM) strategies where maintaining crop health and symbiotic relationships is paramount.

Structure-Activity Relationship (SAR) Studies and Analog Development

Given SPL7's hybrid molecular design and cooperative receptor activation mechanism, it serves as a benchmark compound for SAR studies aimed at developing next-generation Striga control agents [1]. Its femtomolar potency sets a high standard for evaluating new synthetic strigolactone mimics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sphynolactone-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.